N-(5-fluoro-2-nitrophenyl)prop-2-enamide
Description
Significance within Fluorinated Organic Compounds
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts a high degree of thermal and chemical stability to fluorinated compounds. nih.gov In the context of N-(5-fluoro-2-nitrophenyl)prop-2-enamide, the presence of a fluorine atom on the phenyl ring is expected to influence its electronic properties, lipophilicity, and metabolic stability. Fluorination is a common strategy in drug discovery to enhance a molecule's potency, selectivity, and pharmacokinetic profile. The fluorine atom in this compound can modulate the acidity of the N-H proton of the amide and influence the reactivity of the aromatic ring.
Relevance within Nitro-Substituted Aromatic Systems
Nitroaromatic compounds are a class of molecules that have been extensively studied and utilized in various fields, including the synthesis of dyes, explosives, and pharmaceuticals. nih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring to which it is attached. nih.gov In this compound, the nitro group deactivates the aromatic ring towards electrophilic substitution and makes it susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group can be reduced to other functional groups, such as amines, providing a handle for further chemical modifications. The presence of both a fluorine atom and a nitro group on the same aromatic ring creates a unique electronic environment that can be exploited in the design of new molecules with specific properties.
Position within Acrylamide (B121943) Chemistry
The acrylamide functional group is a key feature of this compound. Acrylamides are α,β-unsaturated carbonyl compounds that can participate in Michael addition reactions with nucleophiles, such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity makes acrylamides valuable as covalent modifiers of biological macromolecules. In the context of drug discovery, the acrylamide moiety can be used to form a covalent bond with a specific target protein, leading to irreversible inhibition and a prolonged duration of action. nih.gov The reactivity of the acrylamide in this compound is modulated by the electronic effects of the substituted phenyl ring.
Overview of Research Trajectories
The unique structural features of this compound have positioned it as a valuable tool in several areas of research. A significant focus of research has been on its potential application as a covalent inhibitor of kinases. The acrylamide group can act as a "warhead" that forms a covalent bond with a cysteine residue in the active site of a kinase, leading to irreversible inhibition. acs.org This has led to the exploration of this and similar molecules in the development of targeted cancer therapies. For example, related compounds are used in the synthesis of kinase inhibitors for the treatment of certain types of cancer. google.com Research is also directed towards understanding the structure-activity relationships of this class of compounds to optimize their potency, selectivity, and safety profiles.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇FN₂O₃ |
| Molecular Weight | 210.16 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. |
| Reactivity | The acrylamide moiety is a Michael acceptor, and the nitroaromatic ring can undergo nucleophilic substitution. |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-fluoro-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-2-9(13)11-7-5-6(10)3-4-8(7)12(14)15/h2-5H,1H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHMHPZSPHCNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 5 Fluoro 2 Nitrophenyl Prop 2 Enamide and Analogues
Classical Synthetic Approaches
Traditional methods for the synthesis of N-(5-fluoro-2-nitrophenyl)prop-2-enamide and its analogues rely on well-established, fundamental organic reactions. These approaches are often characterized by their straightforward nature and use of readily available reagents.
Amidation Reactions for Prop-2-enamide Moiety Construction
The most direct and common method for constructing the prop-2-enamide moiety is through an amidation reaction, specifically the acylation of an aniline (B41778) derivative. In this approach, the key precursor, 5-fluoro-2-nitroaniline (B53378), is reacted with an activated form of prop-2-enoic acid (acrylic acid), such as acryloyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. youtube.com The use of an inert solvent, for instance, dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), at reduced temperatures helps to control the reaction's exothermicity and minimize potential side reactions.
This acylation process is a type of nucleophilic acyl substitution where the amino group of 5-fluoro-2-nitroaniline attacks the electrophilic carbonyl carbon of acryloyl chloride. The presence of the electron-withdrawing nitro and fluoro groups on the aniline ring decreases the nucleophilicity of the amine, which may necessitate slightly more forcing conditions compared to more electron-rich anilines.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| 5-Fluoro-2-nitroaniline | Acryloyl chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature |
| 5-Fluoro-2-nitroaniline | Acrylic acid | EDC/HOBt (Peptide coupling agents) | Dimethylformamide (DMF) | Room temperature |
| 4-Nitroaniline | Acryloyl chloride | Triethylamine | Dichloromethane | Low temperatures |
Condensation Reactions Utilizing Fluorinated and Nitrated Precursors
Condensation reactions provide an alternative route to the target molecule. In this context, a condensation reaction involves the joining of two molecules—in this case, 5-fluoro-2-nitroaniline and acrylic acid—with the elimination of a small molecule, typically water. libretexts.orglibretexts.org Unlike the reaction with acryloyl chloride, this direct amidation is not spontaneous and requires activation of the carboxylic acid. This is commonly achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
The mechanism involves the activation of the acrylic acid's carboxyl group by the coupling agent, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. This method avoids the generation of corrosive HCl and is often preferred for more sensitive substrates, although it introduces the need to remove the coupling agent byproducts (e.g., dicyclohexylurea).
Nucleophilic Aromatic Substitution (SNAr) in Fluoronitrophenyl Synthesis
The synthesis of the crucial precursor, 5-fluoro-2-nitroaniline, often employs a Nucleophilic Aromatic Substitution (SNAr) reaction. core.ac.ukresearchgate.net The SNAr mechanism is effective for aromatic rings that are "electron-poor," a condition met by the presence of strong electron-withdrawing groups like a nitro group (–NO₂). researchgate.netmasterorganicchemistry.com These groups activate the ring towards attack by nucleophiles. core.ac.ukmasterorganicchemistry.com
A common strategy involves starting with a di-substituted benzene (B151609) ring, such as 1,2-difluoro-4-nitrobenzene or 2,4-dinitrofluorobenzene. google.com In the case of 1,2-difluoro-4-nitrobenzene, a nucleophilic source of ammonia (B1221849) (such as aqueous or gaseous ammonia) can be used to displace one of the fluorine atoms. The nitro group, being strongly deactivating, directs the incoming nucleophile to the positions ortho and para to itself. The fluorine atom at the C2 position (ortho to the nitro group) is the most activated site for substitution.
The mechanism proceeds in two steps:
Addition: The nucleophile (e.g., NH₃) attacks the carbon atom bearing the leaving group (fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk
Elimination: The aromaticity is restored by the expulsion of the leaving group (fluoride ion). core.ac.uk
The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, a counterintuitive fact when compared to its poor leaving group ability in aliphatic SN2 reactions. imperial.ac.uk The rate of reaction is significantly influenced by the position of the electron-withdrawing group relative to the leaving group, with ortho and para positions leading to much faster reactions than the meta position. masterorganicchemistry.com
Advanced Synthetic Methodologies
Modern organic synthesis has introduced more sophisticated and efficient methods for forming C-N bonds, many of which rely on transition-metal catalysis or radical-based pathways. These approaches often offer milder reaction conditions, greater functional group tolerance, and higher yields.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of N-aryl amides. Two prominent methods are applicable here: the Buchwald-Hartwig amination and the Heck reaction.
Buchwald-Hartwig Amination: This reaction could be used to construct the N-aryl bond by coupling an aryl halide or triflate (e.g., 1-bromo-5-fluoro-2-nitrobenzene) with prop-2-enamide. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as SPhos or XPhos), and a base. nih.gov Alternatively, the reaction can couple 5-fluoro-2-nitroaniline with a vinyl halide. This method is highly versatile and tolerant of a wide range of functional groups. organic-chemistry.orgmit.edu
Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene. misuratau.edu.lyugent.be To synthesize this compound, this would involve reacting an aryl halide like 1-iodo-5-fluoro-2-nitrobenzene with acrylamide (B121943) in the presence of a palladium catalyst and a base. ugent.beresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of substituted alkenes, including acrylamide derivatives. misuratau.edu.lyrsc.org
| Reaction | Aryl Source | Acrylamide Source | Catalyst System | Key Advantage |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 1-Bromo-5-fluoro-2-nitrobenzene | Prop-2-enamide | Pd(OAc)₂, Phosphine Ligand, Base | Direct C-N bond formation, high functional group tolerance. organic-chemistry.org |
| Heck Reaction | 1-Iodo-5-fluoro-2-nitrobenzene | Acrylamide | Pd(OAc)₂, Base, Solvent (e.g., DMF) | Utilizes readily available acrylamide. misuratau.edu.lyugent.be |
Radical Functionalization Pathways
Radical chemistry, particularly through the advent of photoredox catalysis, offers novel pathways for the synthesis of complex molecules under mild conditions. mdpi.comsigmaaldrich.com These methods utilize visible light to generate reactive radical intermediates from stable precursors. sigmaaldrich.com
For the synthesis of N-aryl acrylamides and their analogues, a photoredox-catalyzed approach could involve the generation of an amidyl radical. researchgate.net For instance, N-arylacrylamides can undergo intramolecular cyclization reactions initiated by a photocatalyst to form oxindole (B195798) derivatives, demonstrating the reactivity of the acrylamide system under radical conditions. researchgate.net While direct intermolecular radical C-N coupling to form the target molecule is less common, related radical hydroamination or cyclization cascades showcase the potential of these methods. researchgate.netrsc.orgacs.org
These reactions are often initiated by a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate to generate a radical species. sigmaaldrich.comresearchgate.netresearchgate.net The mildness of these conditions allows for the presence of sensitive functional groups that might not be compatible with more forceful classical methods. researchgate.netresearchgate.net
Multi-Component Reactions and Diversity-Oriented Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds, a concept central to diversity-oriented synthesis (DOS). nih.govscispace.commdpi.com DOS aims to create collections of small molecules with significant skeletal and appendage diversity to explore new areas of chemical space. scispace.comcapes.gov.br
While direct synthesis of this compound via a single MCR is not prominently documented, established MCRs can be adapted to produce its analogues. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant. nih.govnih.gov
Ugi Reaction: A four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov To synthesize analogues of the target compound, one could envision a scenario where 5-fluoro-2-nitroaniline is used as the amine component, reacting with an aldehyde, acrylic acid (or a derivative), and an isocyanide. This would generate a peptidomimetic structure with the fluoronitrophenyl moiety attached.
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. nih.gov By using acrylic acid, an appropriate aldehyde, and an isocyanide incorporating the fluoronitrophenyl scaffold, diverse ester-amide structures can be created.
The primary advantage of using MCRs and DOS principles is the ability to systematically vary each component, leading to a large matrix of related but structurally distinct molecules. This is invaluable for creating libraries of compounds for screening purposes. mdpi.comdovepress.com For example, by changing the aldehyde or isocyanide component in an Ugi or Passerini reaction, a wide array of functional groups can be introduced onto the scaffold. dovepress.comresearchgate.net
Table 1: Application of Multi-Component Reactions for Analogue Synthesis
| Reaction Name | Components | Potential Product Type | Diversity Points |
|---|---|---|---|
| Ugi (4-component) | Amine (e.g., 5-fluoro-2-nitroaniline), Aldehyde/Ketone, Carboxylic Acid (e.g., acrylic acid), Isocyanide | α-Acylamino Amide | Aldehyde/Ketone, Isocyanide |
| Passerini (3-component) | Carboxylic Acid (e.g., acrylic acid), Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide | Aldehyde/Ketone, Isocyanide |
| Groebke-Blackburn-Bienaymé | Aldehyde, Amine/Amidine, Isocyanide | Fused Imidazo-heterocycles | Aldehyde, Amine, Isocyanide |
Enamide/N-Vinyl Amide based Syntheses
Enamides and N-vinyl amides are valuable intermediates in organic synthesis. Recent advancements have provided direct routes to these structures, which can be applied to the synthesis of this compound and its analogues.
A notable method involves a [3+2] cycloaddition between a vinyl azide (B81097) and an enolate, which unexpectedly yields N-vinyl amides. nih.govresearchgate.net This reaction pathway suggests that vinyl azides, generated in situ, can be trapped by enolates derived from aldehydes or esters to form the N-vinyl amide structure directly. nih.govresearchgate.net Adapting this to the target molecule could involve reacting an appropriate enolate with a vinyl azide bearing the N-(5-fluoro-2-nitrophenyl) group.
Another strategy is the palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291). This method allows for the modular synthesis of a wide variety of acrylamides by reacting an amine with acetylene and carbon monoxide. chemistryviews.org Using 5-fluoro-2-nitroaniline as the amine substrate in this reaction would, in principle, provide a direct route to this compound. The reaction demonstrates broad functional group tolerance and high atom efficiency, making it an attractive approach. chemistryviews.org
Derivatization Reactions of the Core Structure
Once the this compound core is synthesized, it can undergo a variety of derivatization reactions at its two main functional regions: the prop-2-enamide moiety and the fluoronitrophenyl ring.
Modification of the Prop-2-enamide Moiety (e.g., Hydrogenation, Cycloadditions)
The α,β-unsaturated system of the prop-2-enamide moiety is a versatile handle for further chemical modifications.
Hydrogenation: The carbon-carbon double bond can be readily reduced through catalytic hydrogenation to yield the corresponding saturated propanamide derivative, N-(5-fluoro-2-nitrophenyl)propanamide. This transformation removes the reactive Michael acceptor site and alters the geometry of the side chain.
Cycloaddition Reactions: The alkene in the acrylamide acts as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of complex cyclic and heterocyclic structures. libretexts.org
Diels-Alder Reaction: As a dienophile, the prop-2-enamide moiety can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. acs.orgnih.gov The stereoselectivity of these reactions can often be controlled, providing a route to complex, stereochemically rich carbocycles.
1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole (such as nitrile oxides, nitrones, or azomethine ylides) across the double bond to form five-membered heterocyclic rings. rsc.org The use of chiral acrylamides in these reactions can lead to high levels of stereocontrol, making it a powerful tool for asymmetric synthesis. rsc.org
Table 2: Cycloaddition Reactions on the Prop-2-enamide Moiety
| Reaction Type | Reactant | Resulting Structure |
|---|---|---|
| [4+2] Diels-Alder | Conjugated diene (e.g., cyclopentadiene) | Functionalized cyclohexene (B86901) derivative |
| [3+2] 1,3-Dipolar | Nitrile Oxide | Isoxazoline ring |
| [3+2] 1,3-Dipolar | Nitrone | Isoxazolidine ring |
| [3+2] 1,3-Dipolar | Azomethine Ylide | Pyrrolidine ring |
Functionalization of the Fluoronitrophenyl Ring
The fluoronitrophenyl ring is activated for nucleophilic aromatic substitution (SNA) due to the strong electron-withdrawing effect of the nitro group, particularly at the ortho and para positions relative to the leaving group (fluorine). libretexts.orgmasterorganicchemistry.com In this compound, the fluorine atom at C5 is para to the nitro group at C2, making it susceptible to displacement by nucleophiles.
This reactivity allows for the introduction of a wide range of substituents at the C5 position. beilstein-journals.org Common nucleophiles include:
Oxygen nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.
Nitrogen nucleophiles: Amines (aliphatic, aromatic, or heterocyclic) can displace the fluorine to form substituted diaminobenzene derivatives. beilstein-journals.org
Sulfur nucleophiles: Thiolates can be employed to form thioethers.
The reaction conditions for SNA are typically mild, and the high regioselectivity makes this a reliable method for functionalizing the aromatic ring without affecting the propenamide side chain. masterorganicchemistry.combeilstein-journals.org
Table 3: Nucleophilic Aromatic Substitution on the Fluoronitrophenyl Ring
| Nucleophile | Reagent Example | Resulting Functional Group at C5 |
|---|---|---|
| Oxygen-based | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH3) |
| Nitrogen-based | Piperidine | Piperidinyl |
| Sulfur-based | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |
| Carbon-based | Cyanide (e.g., KCN) | Cyano (-CN) |
Introduction of Heterocyclic Moieties
Heterocyclic structures are ubiquitous in pharmacologically active compounds. Several strategies can be employed to incorporate heterocyclic moieties into the this compound scaffold.
Via Nucleophilic Aromatic Substitution: As described in section 2.3.2, a heterocyclic amine (e.g., morpholine, piperazine, imidazole) can act as the nucleophile to displace the fluorine atom on the aromatic ring, directly attaching the heterocycle to the core structure. beilstein-journals.orgrdd.edu.iq
Via Cycloaddition Reactions: As detailed in section 2.3.1, 1,3-dipolar cycloadditions involving the prop-2-enamide moiety are a primary method for constructing five-membered heterocyclic rings such as pyrrolidines and isoxazolidines. rsc.org
Synthesis from Existing Functional Groups: The nitro and amide groups on the core molecule can serve as starting points for building fused heterocyclic rings. For instance, the nitro group can be reduced to an amine (creating a diamine precursor), which can then undergo cyclization reactions with appropriate reagents (e.g., dicarbonyl compounds, formic acid) to form fused heterocycles like benzimidazoles or quinoxalines. An electrochemical method has been reported for the synthesis of dihydroquinazolin-4(1H)-ones from acrylamides and quinazolin-4(3H)-ones, highlighting a pathway for fusing heterocyclic systems. acs.org
These diverse synthetic and derivatization strategies underscore the versatility of the this compound scaffold as a platform for developing a wide range of complex and potentially bioactive molecules.
Compound Name Table
| Compound Name |
|---|
| This compound |
| 5-fluoro-2-nitroaniline |
| Acrylic acid |
| N-(5-fluoro-2-nitrophenyl)propanamide |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| p-chloronitrobenzene |
| o-chloronitrobenzene |
| m-chloronitrobenzene |
| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene |
| N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide |
| 4-fluoro-2-methoxy-5-nitroaniline |
| Osimertinib |
| N-(5-Fluoro-2-methylphenyl)prop-2-enamide |
| N-(5-Fluoro-2-nitrophenyl)acetamide |
| N-(4,5-Difluoro-2-nitrophenyl)acetamide |
| N-(2-fluoroethyl)prop-2-enamide |
| 2-(5-Fluoro-2-nitrophenyl)furan |
| (5-Fluoro-2-nitrophenyl)methanamine |
Mechanistic Investigations of Chemical Transformations Involving N 5 Fluoro 2 Nitrophenyl Prop 2 Enamide
Reaction Mechanism Elucidation (e.g., Enamine Formation, Catalyzed Reactions)
While direct studies on enamine formation with N-(5-fluoro-2-nitrophenyl)prop-2-enamide are not extensively detailed in the literature, the general mechanism of enamine formation is well-established and provides a basis for understanding potential transformations. Enamines are typically formed from the reaction of a secondary amine with a carbonyl compound. However, the acrylamide (B121943) functionality in this compound can undergo aza-Michael addition, a related conjugate addition reaction.
Catalyzed reactions, particularly those employing transition metals like palladium, are pivotal in the transformation of N-aryl acrylamides. organic-chemistry.org For instance, palladium-catalyzed intramolecular cyclizations of secondary amides have been shown to be efficient for forming five-, six-, and seven-membered rings. organic-chemistry.org The choice of catalyst, ligand, and base is crucial in these transformations. organic-chemistry.org For analogous compounds, palladium-catalyzed oxidative annulation of acrylamides with strained arynes has been utilized for the synthesis of quinolones. nih.gov Furthermore, ruthenium-catalyzed cyclization of anilides with acrylates represents another pathway to quinolone derivatives. nih.gov
In the context of this compound, a likely transformation is a catalyzed intramolecular cyclization. This process can be initiated by the reduction of the nitro group, followed by cyclization of the resulting amine onto the acrylamide moiety. Alternatively, palladium-catalyzed C-H activation or cross-coupling reactions can facilitate the formation of the heterocyclic ring system. Mechanistic studies on related systems indicate that such transformations may proceed through an arylamine intermediate generated in situ. rsc.org
Role of the Nitro Group in Reaction Pathways (e.g., Reductive Activation)
The ortho-nitro group plays a multifaceted and critical role in the chemical transformations of this compound. Its strong electron-withdrawing nature activates the aromatic ring, making it more susceptible to nucleophilic attack. More importantly, the nitro group serves as a latent amino group, which can be unmasked under reductive conditions to trigger subsequent reactions.
Reductive activation is a key strategy in the cyclization of o-nitroaryl enamides. The reduction of the nitro group to a nitroso, hydroxylamine (B1172632), or amino group is often the first step in the formation of heterocyclic products. nih.gov For example, the synthesis of quinolone derivatives from related nitro-substituted precursors often involves a reductive cyclization step. mdpi.com A common method involves the use of reducing agents like zinc in an acidic medium or catalytic hydrogenation. rsc.org
A one-pot tandem approach for the synthesis of 5,6-dihydrobenzo nih.govresearchgate.netimidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes proceeds via a Zn/H2O-mediated reductive cyclization, highlighting the utility of nitro group reduction in tandem sequences. rsc.org In transition-metal-catalyzed reactions, the nitro group can also act as a directing group, influencing the regioselectivity of C-H activation. nih.gov Furthermore, the nitro group can serve as a leaving group in certain cross-coupling reactions. nih.gov The dual role of nitroarenes as both electrophiles and in situ sources of arylamines has been demonstrated in Buchwald-Hartwig-type C-N bond formation reactions. rsc.org
Influence of Fluorine Atom in Reaction Selectivity and Reactivity
The fluorine atom at the 5-position of the phenyl ring in this compound significantly influences the molecule's reactivity and the selectivity of its transformations. The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which modulates the electron density of the aromatic ring and the acidity of the N-H proton of the amide.
In the context of nucleophilic aromatic substitution, a fluorine substituent can enhance the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. This is a common role for fluorine in the synthesis of fluoroquinolones, where displacement of a leaving group by a nucleophile is a key step. mdpi.com The presence of a fluorine atom can also direct the regioselectivity of reactions. For instance, in the synthesis of 7-substituted quinolones, the 8-nitro group facilitates nucleophilic substitution at the C-7 position. mdpi.com
Moreover, fluorine substitution can impact the stereoselectivity of reactions. In aza-Michael additions of α-amino esters to fluorinated acrylamide acceptors, the trifluoromethyl group has been shown to be crucial for achieving high stereocontrol. rsc.org While the single fluorine atom in this compound has a less pronounced effect than a trifluoromethyl group, its influence on the electronic environment is still significant. Mechanistic studies on the defluorinative cyclization of enamides with fluoroalkyl halides suggest that the fluorine atoms play a key role in the reaction cascade. nih.govresearchgate.net
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound is primed for intramolecular cyclization, a common and synthetically valuable transformation for this class of compounds. These cyclizations typically lead to the formation of quinolone or related heterocyclic ring systems, which are important scaffolds in medicinal chemistry. nih.govnih.gov
A primary pathway for the intramolecular cyclization of this compound involves the reductive cyclization of the nitro group. Following reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can undergo an intramolecular aza-Michael addition onto the electron-deficient double bond of the acrylamide moiety. This process is often facilitated by a base or can occur thermally.
Palladium-catalyzed reactions offer another powerful avenue for the intramolecular cyclization of N-aryl acrylamides. organic-chemistry.org These reactions can proceed through various mechanisms, including C-H activation of the aromatic ring followed by insertion of the acrylamide double bond. The specific ligand and reaction conditions employed can influence the efficiency and regioselectivity of the cyclization. organic-chemistry.org For instance, the synthesis of dihydroquinolones and dihydroisoquinolones has been achieved through enantioselective palladium(0)-catalyzed intramolecular cyclopropane (B1198618) functionalization, showcasing the versatility of palladium catalysis in constructing such ring systems. rsc.org
Tandem reactions involving Michael addition followed by cyclization are also prevalent for related structures. For example, the reaction of 2-(2-nitrovinyl)phenols with Michael acceptors can lead to chiral benzopyran derivatives through an asymmetric sequential Michael addition and cyclization. researchgate.net While the starting material is different, the principle of a tandem reaction involving an initial addition followed by an intramolecular ring-closing step is highly relevant to the potential transformations of this compound.
Below is a table summarizing potential intramolecular cyclization pathways for this compound based on analogous reactions:
| Reaction Type | Initiation/Catalyst | Key Mechanistic Steps | Potential Product |
| Reductive Cyclization | Reducing agents (e.g., Zn, Fe, H₂/Pd) | 1. Reduction of NO₂ to NH₂. 2. Intramolecular aza-Michael addition. | 6-Fluoro-3,4-dihydroquinolin-2(1H)-one |
| Palladium-Catalyzed Cyclization | Pd catalyst, ligand, base | 1. C-H activation or oxidative addition. 2. Intramolecular insertion of the alkene. 3. Reductive elimination. | 6-Fluoroquinolin-2(1H)-one |
| Tandem Michael Addition/Cyclization | Base or nucleophile | 1. Intermolecular Michael addition to the acrylamide. 2. Subsequent intramolecular cyclization. | Substituted quinolone derivatives |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules.
Electronic Structure Analysis
An electronic structure analysis would involve calculating the distribution of electrons within the molecule to understand its reactivity. Key parameters such as atomic charges, electrostatic potential maps, and dipole moments would be determined. For N-(5-fluoro-2-nitrophenyl)prop-2-enamide, it is hypothesized that the electron-withdrawing nitro and fluoro groups would create a significant dipole moment and influence the charge distribution on the aromatic ring and the amide linker. However, specific calculated values from peer-reviewed sources are not available.
Reaction Pathway Modeling and Transition State Characterization
Modeling the reaction pathway of this compound, particularly its covalent modification of a biological nucleophile like cysteine, would be of high interest. This would involve mapping the potential energy surface of the Michael addition reaction, identifying the transition state structure, and calculating the activation energy. Such studies would quantify the reactivity of the acrylamide (B121943) moiety, but no specific models for this compound have been published.
Molecular Orbital Analysis
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of chemical stability. For this compound, the LUMO is expected to be localized on the acrylamide and nitro-substituted phenyl ring, indicating its electrophilic nature. Specific energy values and orbital visualizations are not available.
Conformational Analysis and Tautomerism
The three-dimensional shape (conformation) of this compound is critical for its interaction with biological targets. Conformational analysis would involve identifying the most stable conformers and the energy barriers for rotation around single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the nitrogen. The presence of the ortho-nitro group likely imposes significant steric constraints, influencing the planarity of the molecule. While general studies on ortho-nitroanilines exist, a specific conformational analysis for the title compound is not documented. Tautomerism is not expected to be a significant feature for this particular molecule.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are frequently used to predict spectroscopic data, such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectra. Predicting the 1H, 13C, and 19F NMR chemical shifts, for instance, would be a valuable tool for structural confirmation. While general methods for predicting 19F NMR shifts in fluorinated aromatic compounds have been developed, a specific application and correlation with experimental data for this compound is not found in the literature.
Computational Prediction of Molecular Interactions
To understand its potential as a drug candidate, computational docking and molecular dynamics simulations would be employed to predict how this compound interacts with a protein's binding pocket. These studies would reveal potential hydrogen bonds, hydrophobic interactions, and the geometry of the covalent bond formation with a target residue. Without a specified biological target and published studies, any discussion of its molecular interactions would be purely speculative.
No Publicly Available Research on the Biological Mechanisms of this compound
Despite a comprehensive search of scientific databases and publicly available literature, no specific research detailing the structure-activity relationship (SAR) or the mechanistic biological insights of the chemical compound this compound was found.
Extensive queries for information regarding this specific compound's interactions with enzyme active sites, its receptor binding mechanisms, or its modulation of cellular pathways—including kinase activity, transcriptional factor regulation, and effects on cellular metabolism—yielded no relevant results. The scientific literature that is currently accessible does not appear to contain studies focused on the biological or pharmacological properties of this compound.
While research exists for structurally related compounds, such as other fluorinated nitrophenyl derivatives, the strict focus on this compound as per the user's request prevents the inclusion of such data. The available information is primarily limited to chemical supplier catalogues and databases that list its basic chemical properties without any accompanying biological data.
Therefore, the requested article on the "Structure-Activity Relationship (SAR) Studies and Mechanistic Biological Insights" of this compound cannot be generated at this time due to a lack of foundational research on the topic.
Structure Activity Relationship Sar Studies and Mechanistic Biological Insights
Relationship of Structural Motifs to Biological Efficacy and Selectivity
The introduction of a fluorine atom into a phenyl ring can significantly modulate a compound's biological activity. In the case of N-(5-fluoro-2-nitrophenyl)prop-2-enamide, the fluorine at the 5-position of the phenyl ring has several potential effects. Fluorine is highly electronegative and can alter the electronic distribution of the aromatic ring, which can influence binding affinity to target proteins.
Studies on related ring-fluorinated compounds have demonstrated that the position of the fluorine substituent is critical for determining the biological response. For instance, in a study on fluorinated norepinephrines, a fluorine atom at the 5-position was found to retain both beta- and alpha-adrenergic agonist properties, while other positional isomers showed more specific activities. ethernet.edu.et This highlights that the placement of fluorine can fine-tune the selectivity of a compound for its biological targets. ethernet.edu.et The fluorine substituent can also impact the acidity of nearby functional groups, which could be a factor in the biological activity of this compound. ethernet.edu.et
Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug design. While specific data on the metabolism of this compound is not available, the presence of the C-F bond is known to be more stable than a C-H bond, potentially increasing the compound's half-life in a biological system.
Table 1: Effect of Fluorine Substitution on Biological Activity in Analogous Compounds
| Compound | Fluorine Position | Observed Effect on Biological Activity |
| Fluorinated Norepinephrine Analogs | 2-fluoro | Nearly pure beta-adrenergic agonist. ethernet.edu.et |
| 5-fluoro | Retains both beta- and alpha-adrenergic agonist properties. ethernet.edu.et | |
| 6-fluoro | Predominantly an alpha-adrenergic agonist. ethernet.edu.et |
The nitro group at the 2-position of the phenyl ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This electron-withdrawing nature can enhance the reactivity of the prop-2-enamide moiety, making it a more potent Michael acceptor.
In related compounds, the position of the nitro group has been shown to be a key determinant of biological activity. For example, in a series of nitrophenyl-substituted compounds, the presence and location of the nitro group were critical for their observed effects. While direct studies on this compound are limited, research on analogous structures suggests that the ortho-nitro substitution can be pivotal for certain biological interactions.
The nitro group can also be a site of metabolic reduction in hypoxic conditions, such as those found in solid tumors. This can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, a strategy that has been explored in the design of bioreductive prodrugs. For instance, a prodrug of 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) incorporating a 2-nitrophenyl group was designed to release the active drug upon reduction. nih.gov This suggests a potential dual role for the nitro group in this compound: modulating the reactivity of the acrylamide (B121943) and potentially serving as a trigger for activation under specific physiological conditions.
The prop-2-enamide group is a well-established "warhead" in the design of covalent inhibitors. This functional group contains an α,β-unsaturated carbonyl system that acts as a Michael acceptor, enabling it to form a covalent bond with nucleophilic residues, typically cysteine, on target proteins. This irreversible binding can lead to potent and sustained inhibition of the protein's function.
The reactivity of the acrylamide moiety is a cornerstone of the biological activity of many covalent inhibitors. The electron-withdrawing nature of the attached nitrophenyl ring in this compound is expected to enhance the electrophilicity of the β-carbon of the double bond, making it more susceptible to nucleophilic attack. This covalent interaction often results in high potency and a long duration of action, as the inhibitor-protein complex is stable.
The utility of the acrylamide moiety as a covalent binder has been demonstrated in numerous drug discovery programs. For example, several approved drugs and clinical candidates for cancer therapy incorporate an acrylamide functional group to achieve irreversible inhibition of their target kinases. The deliberate design of such covalent inhibitors highlights the importance of the prop-2-enamide moiety in achieving a desired pharmacological effect.
Table 2: Role of the Prop-2-enamide Moiety in Covalent Inhibition
| Compound Class | Target Residue | Mechanism of Action |
| Acrylamide-based inhibitors | Cysteine | Michael addition leading to covalent bond formation and irreversible inhibition. |
Analytical Chemistry Methodologies for N 5 Fluoro 2 Nitrophenyl Prop 2 Enamide Research
Chromatographic Separation Techniques
Chromatographic methods are indispensable for isolating N-(5-fluoro-2-nitrophenyl)prop-2-enamide from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose due to its high resolution and broad applicability.
The development of a robust HPLC method for this compound would be a critical first step in its analysis. A typical method would utilize reversed-phase chromatography, given the compound's organic nature.
Method Development: A suitable method would likely employ a C18 stationary phase, which is effective for retaining moderately polar to nonpolar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer or acid modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound while separating it from potential impurities. Detection would most commonly be performed using a UV-Vis detector, set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance.
Validation: Once developed, the HPLC method must be validated to ensure its reliability, as per guidelines from the International Conference on Harmonisation (ICH). The validation process would assess several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.99; Baseline resolution (Rs > 2) from other peaks | Ensures the signal is solely from the target compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration. |
| Accuracy | Recovery between 98.0% and 102.0% | Verifies the measured value is close to the actual value. |
| Precision | Relative Standard Deviation (RSD) ≤ 2% | Demonstrates the consistency and reproducibility of the method. |
| LOD & LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lower limits of the method's capability. |
| Robustness | No significant change in results with minor variations in pH, flow rate, etc. | Assesses the method's reliability under varied conditions. |
Spectroscopic Characterization Techniques
Spectroscopic techniques are employed to determine the molecular structure of this compound, confirming its identity and providing insight into its electronic and vibrational properties.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the amide proton, the vinylic protons of the prop-2-enamide group, and the aromatic protons on the fluoro-nitrophenyl ring. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would reveal the connectivity between adjacent protons.
¹³C NMR: This experiment detects the carbon atoms in the molecule. The spectrum would show separate resonances for each unique carbon, including the carbonyl carbon of the amide, the olefinic carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable and sensitive technique. It provides a distinct signal for the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide further structural confirmation.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 7.0 - 9.0 (Aromatic), 5.5 - 6.5 (Vinylic), 8.0 - 10.0 (Amide NH) | Proton environment, connectivity, and stereochemistry. |
| ¹³C | 110 - 160 (Aromatic/Vinylic), 160 - 170 (Amide C=O) | Carbon skeleton and functional groups. |
| ¹⁹F | -100 to -125 (Aryl Fluoride) | Presence and electronic environment of fluorine. |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.
IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (the amide I band, around 1660 cm⁻¹), the N-H bend (the amide II band, around 1540 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), and C=C stretching from the aromatic ring and the vinyl group (around 1600-1450 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric nitro stretch, which can be weak in the IR, often gives a strong Raman signal. The aromatic ring vibrations and the C=C double bond of the acrylamide (B121943) moiety would also be readily observable.
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. Techniques like electrospray ionization (ESI) would be suitable for generating ions of this molecule. The fragmentation pattern observed in tandem MS (MS/MS) experiments could reveal the loss of characteristic fragments, such as the nitro group or the acryloyl moiety, further confirming the proposed structure.
Advanced Detection and Quantification Strategies
For the sensitive detection and quantification of this compound, particularly in biological or environmental samples, more advanced techniques are required. Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for this type of analysis.
By coupling the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, LC-MS/MS allows for the detection of the compound at very low concentrations. In this technique, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling accurate quantification even in highly complex matrices.
Potential Applications in Chemical Biology and Materials Science
Chemical Probe Development
The acrylamide (B121943) group is a well-established "warhead" in the design of targeted covalent inhibitors and chemical probes. nih.govekb.egekb.eg This functionality acts as a Michael acceptor, capable of forming a stable covalent bond with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine. nih.govnih.govacs.org The reactivity of the acrylamide can be finely tuned by the substituents on the aromatic ring. nih.govacs.org In the case of N-(5-fluoro-2-nitrophenyl)prop-2-enamide, the electron-withdrawing nature of both the fluorine atom and the nitro group is expected to enhance the electrophilicity of the β-carbon of the acrylamide, thereby increasing its reactivity towards nucleophiles. nih.gov
This enhanced reactivity could be harnessed to develop chemical probes for identifying and studying proteins with reactive cysteine residues. Such probes are instrumental in chemoproteomics for mapping the "ligandable" cysteinome, which is crucial for drug discovery. A study on α-fluoro acrylamides has shown their utility as covalent warheads for designing selective kinase inhibitors, demonstrating that the fluorine substitution can lead to irreversible binding with specific cysteine residues in the target protein. nih.gov
Table 1: Potential Reactivity of this compound as a Chemical Probe
| Functional Group | Role in Chemical Probes | Potential Advantage of this compound |
|---|---|---|
| Acrylamide | Covalent warhead for binding to nucleophilic residues (e.g., cysteine). chimia.chnih.gov | Enhanced reactivity due to electron-withdrawing fluoro and nitro groups. nih.govnih.gov |
Bioorthogonal Chemistry Approaches
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govnih.gov While the acrylamide group's reactivity is generally too broad for truly bioorthogonal applications, the nitroaromatic moiety opens up possibilities for such specific transformations. researchgate.netgoldchemistry.com The nitro group can be selectively reduced under specific chemical or enzymatic conditions to an amine or a hydroxylamine (B1172632). This transformation can unmask a reactive handle for subsequent bioorthogonal ligation reactions.
For instance, the reduction of the nitro group could be triggered by specific cellular conditions, such as hypoxia, which is a hallmark of the tumor microenvironment. This would lead to the in-situ generation of a more reactive species, enabling targeted labeling or drug release. While not a classic "click chemistry" reaction, this type of selective activation is a key principle in the design of advanced bioorthogonal probes.
Advanced Materials Research (e.g., Non-Linear Optical Properties)
Nitroaromatic compounds are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. jhuapl.edutcichemicals.com These properties arise from the charge asymmetry in the molecule, often created by the presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the nitro group is a powerful electron-withdrawing group, and the amide nitrogen can act as an electron donor, creating a push-pull system across the benzene (B151609) ring.
The presence of the fluorine atom can further modulate the electronic properties of the molecule, potentially enhancing its NLO response. nih.gov Furthermore, the acrylamide group offers a reactive handle for polymerization, allowing for the incorporation of this chromophore into a polymer backbone. This could lead to the development of new polymeric materials with tailored NLO properties for applications such as optical switching and frequency doubling. Research on other fluorene (B118485) derivatives with nitro functionalities has demonstrated their potential for high two-photon absorption cross-sections, a key parameter for NLO applications. ucf.edu Studies on N-octylamine-modified fluorographenes have also shown that functionalization can significantly enhance the nonlinear optical response. nih.gov
Building Blocks for Complex Molecular Architectures
Functionalized anilines are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and materials science industries. researchgate.netorganic-chemistry.orgacs.orgrroij.comnih.govalfa-chemistry.comnih.govorganic-chemistry.orgsigmaaldrich.comumich.edu this compound can be considered a trifunctional building block. The nitro group can be readily reduced to an aniline (B41778), which can then participate in a wide range of coupling and condensation reactions to build more complex heterocyclic structures. nih.govwikipedia.orgnih.govyoutube.com The fluorine atom can be a site for nucleophilic aromatic substitution or can be retained to modulate the physicochemical properties of the final molecule. alfa-chemistry.com The acrylamide moiety can be used for polymerization or as a handle for further functionalization.
For example, the reduction of the nitro group to an amine would yield a diamine precursor that could be used in the synthesis of benzodiazepines or other heterocyclic systems. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products in a medicinal chemistry context. nih.govsigmaaldrich.com The versatility of this compound as a synthetic intermediate makes it a valuable starting material for the construction of diverse molecular scaffolds.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design
Generative Modeling for Novel Analogs: Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on vast libraries of known bioactive molecules, including kinase inhibitors, to generate novel chemical structures. nih.govnih.gov By using N-(5-fluoro-2-nitrophenyl)prop-2-enamide as a seed structure, these models could design new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. nih.govbiorxiv.org
Predictive Modeling for Activity and Reactivity: Machine learning algorithms can build predictive models for structure-activity relationships (SAR) and structure-reactivity relationships. nih.gov For instance, ML models can estimate the reactivity of the acrylamide (B121943) warhead, helping to fine-tune its electrophilicity to achieve a balance between target engagement and off-target effects. acs.org Tools like BIreactive have been developed to estimate the intrinsic reactivity of covalent compounds using a combination of quantum mechanics and machine learning. acs.org
Virtual High-Throughput Screening (vHTS): AI-powered docking simulations can screen massive virtual libraries of compounds against the predicted biological targets of this compound. benthamscience.comatomwise.com This can rapidly identify promising hit compounds and prioritize them for synthesis and experimental testing, significantly reducing the time and cost of the initial discovery phase. nih.govworldpharmanews.com
| AI/ML Application Area | Potential Impact on this compound Research | Relevant Techniques |
| Novel Analog Design | Generation of new derivatives with enhanced therapeutic properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). nih.govbiorxiv.org |
| Activity/Reactivity Prediction | Optimization of the acrylamide warhead for improved target specificity and reduced toxicity. | Quantitative Structure-Activity Relationship (QSAR), Machine Learning-based Reactivity Models. benthamscience.comacs.orgnih.gov |
| Target Identification | Prediction of novel biological targets and potential off-targets. | Reverse Docking, Bayesian Machine Learning, Network-based models. nih.govrsc.orgnewswise.com |
| Virtual Screening | Rapid identification of potent inhibitors from large compound libraries. | Deep Learning-based Docking, Constrained Docking Algorithms. benthamscience.comatomwise.com |
Green Chemistry Approaches in Synthesis
The synthesis of pharmaceutical compounds is increasingly scrutinized through the lens of environmental sustainability. Future research on this compound will likely focus on developing greener synthetic routes that minimize waste, avoid hazardous reagents, and improve energy efficiency.
Key areas of exploration in green synthesis include:
Organocatalysis: Traditional amide bond formation often relies on coupling reagents that generate significant waste. Organocatalytic methods, such as the Doebner-Knoevenagel condensation, offer a milder and more atom-economical alternative for the synthesis of acrylamides. organic-chemistry.orgacs.org This approach can provide high selectivity for the desired E-isomer under ambient conditions. organic-chemistry.orgacs.org
Enzymatic Synthesis: Biocatalysis, using enzymes like β-glucosidase, presents a highly selective and environmentally benign method for synthesizing acrylamide-based monomers. rsc.orgrsc.org Research could explore the use of engineered enzymes to directly couple the prop-2-enamide moiety with the 5-fluoro-2-nitrophenyl precursor, potentially in aqueous media. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of acrylamide derivatives. researchgate.net This technique offers a more energy-efficient alternative to conventional heating methods.
| Green Synthesis Strategy | Principle | Potential Advantage for this compound |
| Organocatalysis | Use of small organic molecules as catalysts. | Avoids heavy metal catalysts, mild reaction conditions, high selectivity. organic-chemistry.orgacs.org |
| Enzymatic Synthesis | Use of enzymes as biocatalysts. | High specificity, use of renewable resources, reactions in aqueous systems. rsc.orgrsc.org |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields, energy efficiency. researchgate.net |
Exploration of Novel Biological Targets based on Mechanistic Insights
The structural motifs of this compound—a fluorinated nitrophenyl group and an acrylamide warhead—suggest several avenues for exploring its biological targets. The acrylamide moiety is a known covalent modifier of cysteine residues, making cysteine-containing proteins, such as certain kinases and proteases, prime candidates for inhibition. nih.govnih.gov
Future research will likely employ a combination of computational and experimental approaches to identify and validate novel targets:
Computational Target Prediction: In silico methods like reverse docking and ligand-based similarity searching can predict potential protein targets. nih.govplos.org Machine learning algorithms that integrate multiple biological signatures can also enhance the precision of target prediction. rsc.org
Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique uses chemical probes to identify the targets of a small molecule in a complex biological sample, such as a cell lysate. evotec.com A probe based on the this compound scaffold could be synthesized to map its interactions across the proteome, revealing both on-target and potential off-target interactions. evotec.com
Kinome Profiling: Given that many kinase inhibitors utilize an acrylamide warhead, screening this compound against a panel of kinases could reveal specific inhibitory activity. acs.org The fluorine and nitro substitutions on the phenyl ring could confer unique selectivity for certain kinase subfamilies. nih.gov
Development of Multi-Functional Derivatives
The core structure of this compound can be elaborated to create multi-functional derivatives with novel applications in chemical biology and diagnostics.
Theranostic Agents: By conjugating a fluorescent reporter molecule to the this compound scaffold, it may be possible to create theranostic agents. nih.gov These molecules would allow for the simultaneous imaging and treatment of diseases like cancer. The release of the therapeutic agent and the activation of the fluorophore could be triggered by specific conditions within the tumor microenvironment. nih.gov
Chemical Probes for Imaging: The development of fluorescently labeled derivatives can enable the visualization of the compound's localization and dynamics within living cells using fluorescence microscopy. nih.govspringernature.com This can provide crucial insights into its mechanism of action. springernature.com
Photoaffinity Labeling Probes: Incorporating a photo-activatable group into the molecule would allow for photoaffinity labeling studies. This technique can be used to covalently cross-link the compound to its biological target upon irradiation with light, facilitating target identification.
Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies
A deep understanding of how this compound interacts with its biological targets at a molecular and cellular level is crucial for its development. Advanced analytical techniques will be indispensable in these mechanistic studies.
Mass Spectrometry (MS): High-resolution mass spectrometry is a key tool for confirming the formation of a covalent adduct between the compound and its target protein. nih.gov By analyzing the mass shift of the protein upon incubation with the compound, researchers can verify the covalent binding mechanism. nih.gov Tandem MS can further pinpoint the exact amino acid residue that has been modified.
X-ray Crystallography: Obtaining a crystal structure of this compound bound to its target protein would provide an atomic-level view of the interaction. nih.govnih.gov This structural information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and selective derivatives.
Super-Resolution Microscopy (SRM): Techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of conventional light microscopy, allowing for the imaging of drug molecules and their targets at the subcellular level with unprecedented detail. nih.govnoaa.gov This would enable researchers to track the journey of fluorescently tagged this compound derivatives to their specific cellular compartments and target sites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based assays can be used to measure the reactivity of the acrylamide warhead with specific amino acid residues, like cysteine and serine, providing quantitative data on its covalent modification potential. researchgate.net
| Technique | Information Gained | Relevance to this compound |
| Mass Spectrometry | Confirmation of covalent adduct formation; Identification of modified residue. nih.gov | Validates the covalent mechanism of action. |
| X-ray Crystallography | 3D structure of the compound-target complex. nih.govnih.gov | Provides a blueprint for rational drug design and optimization. |
| Super-Resolution Microscopy | High-resolution imaging of subcellular localization and dynamics. nih.govnoaa.gov | Visualizes how the compound interacts with cellular machinery in real-time. |
| NMR Spectroscopy | Quantitative measurement of reactivity with specific amino acids. researchgate.net | Helps to fine-tune the reactivity of the acrylamide warhead. |
Q & A
Q. What are the established synthetic routes for N-(5-fluoro-2-nitrophenyl)prop-2-enamide, and how can reaction conditions be optimized?
The synthesis typically involves a two-step process: (1) nitration and fluorination of the aromatic ring, followed by (2) amidation with propenoic acid derivatives. For example, nitration of a fluorobenzene precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) ensures regioselectivity at the 2-position. The subsequent amidation step may employ coupling agents like EDC/HOBt to minimize side reactions. Optimization focuses on temperature control (e.g., 0–5°C during nitration) and stoichiometric ratios to prevent over-nitration or decomposition . Purification via silica gel chromatography (eluent: ethyl acetate/hexane) is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The fluorine atom at the 5-position induces distinct splitting patterns in aromatic protons (e.g., doublets or triplets near δ 7.5–8.5 ppm). The enamide’s vinyl protons (CH₂=CH–CO–) appear as doublets in the δ 5.5–6.5 ppm range .
- IR Spectroscopy : Key peaks include C=O stretch (~1650–1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 252.0584 (calculated for C₉H₇FN₂O₃) .
Q. What are the stability considerations for handling and storing this compound?
The nitro group and enamide moiety make the compound sensitive to light, heat, and moisture. Store at –20°C in amber vials under inert gas (N₂/Ar). Decomposition products, such as nitroso derivatives, can form under prolonged exposure to UV light or elevated temperatures (>40°C). Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is advised to assess purity over time .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Enzyme Inhibition Assays : Test against nitroreductases or fluorinated aromatic metabolizing enzymes (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric substrates .
- Cellular Models : Use human hepatocyte cultures to assess metabolic stability via LC-MS/MS, monitoring for demethylation or nitro-reduction products .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to nitroreductase active sites, guided by X-ray crystallographic data of analogous compounds .
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Single-crystal X-ray diffraction is optimal. Grow crystals via slow evaporation (solvent: DCM/hexane). Key parameters include:
- Hydrogen Bonding : Interactions between the nitro group and amide NH stabilize the crystal lattice.
- Torsion Angles : The enamide’s C=C–C=O torsion angle (~10–15°) influences planarity and reactivity. Compare results with deposited structures of related enamides (e.g., CCDC entries) to validate conformational trends .
Q. How can contradictory data in synthesis yields or biological activity be systematically addressed?
- Reproducibility Checks : Standardize nitration conditions (e.g., HNO₃ concentration, reaction time) to minimize batch variability .
- Analytical Cross-Validation : Use orthogonal techniques (e.g., NMR, HPLC, HRMS) to confirm compound identity and purity when bioassay results conflict .
- Meta-Analysis : Compare data across studies using analogous compounds (e.g., 5-fluoro-2-nitroaniline derivatives) to identify trends in substituent effects on reactivity .
Q. What methodologies are recommended for studying the metabolic fate of this compound in biological systems?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactors. Use LC-HRMS to detect phase I metabolites (e.g., nitro reduction to amine) and phase II conjugates (e.g., glucuronidation) .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., [D₃]-enamide) to track metabolic pathways via mass spectrometry .
- Computational Prediction : Tools like Meteor Nexus can simulate metabolic pathways based on structural motifs (e.g., nitro groups prone to reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
